![molecular formula C22H25FN10O B13866195 N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of fluorophenyl, imidazole, morpholine, and triazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazine intermediates, followed by their coupling with the fluorophenyl and morpholine groups under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- N-[(4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25FN10O |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H25FN10O/c1-31-13-17(25-14-31)26-20-28-21(30-22(29-20)33-9-11-34-12-10-33)27-18(19-24-7-8-32(19)2)15-3-5-16(23)6-4-15/h3-8,13-14,18H,9-12H2,1-2H3,(H2,26,27,28,29,30) |
InChI Key |
FJPVVYHXAHCLAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)NC4=CN(C=N4)C)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


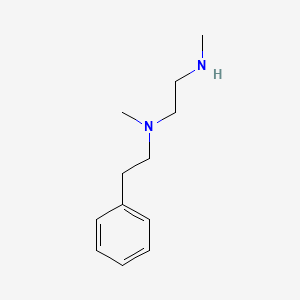
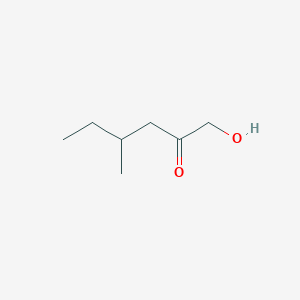
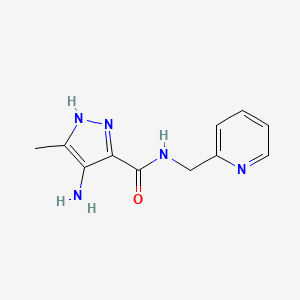
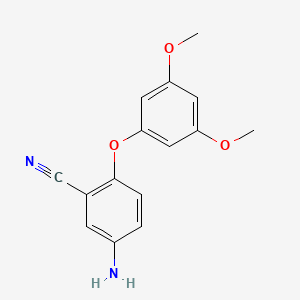

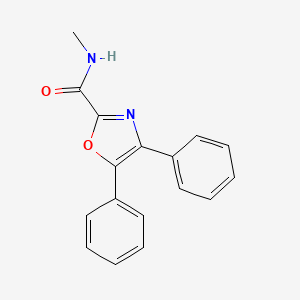
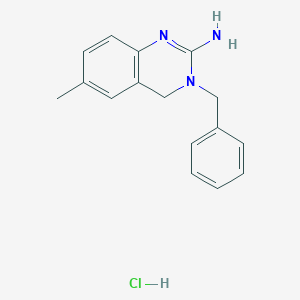

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
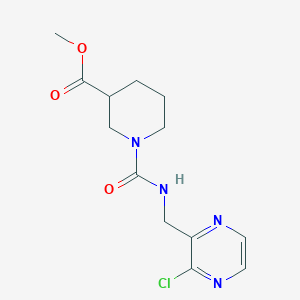
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
